

2-aminopyridine-3,5-dicarboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-aminopyridine-3,5-dicarboxylic Acid
Cat. No.:	B2757718

[Get Quote](#)

An In-depth Technical Guide to **2-Aminopyridine-3,5-Dicarboxylic Acid**: Structure, Synthesis, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-aminopyridine-3,5-dicarboxylic acid**, a heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed protocols for its characterization using spectroscopic methods. A proposed, scientifically-grounded synthesis pathway is presented, addressing the common challenges associated with polysubstituted pyridines. The guide further explores the molecule's primary applications as a versatile T-shaped linker in the design of coordination polymers and metal-organic frameworks (MOFs), and as a valuable scaffold for the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and field-proven insights, making it an essential resource for scientists engaged in advanced chemical synthesis and drug development.

Molecular Identity and Physicochemical Properties Introduction to the Heterocyclic Scaffold

The pyridine ring is a foundational scaffold in organic chemistry, renowned for its presence in a vast array of natural products, pharmaceuticals, and functional materials. When substituted with multiple functional groups, the pyridine core offers a geometrically defined and electronically tunable platform for complex molecular design. **2-Aminopyridine-3,5-**

dicarboxylic acid is a prime example of such a polysubstituted heterocycle, integrating an amino group and two carboxylic acid moieties. This unique combination of a basic amino group and acidic carboxyl groups imparts amphoteric properties and creates multiple coordination sites, making it a highly versatile building block for supramolecular chemistry and a precursor for complex organic synthesis.

Core Structure and Nomenclature

The molecule consists of a central pyridine ring. An amine group (-NH₂) is attached at the C2 position, and two carboxylic acid groups (-COOH) are located at the C3 and C5 positions. This arrangement results in a "T-shaped" geometry, a critical feature for its role as a linker in coordination chemistry.

Caption: 2D structure of **2-aminopyridine-3,5-dicarboxylic acid**.

Physicochemical Data Summary

The fundamental properties of **2-aminopyridine-3,5-dicarboxylic acid** are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source
CAS Number	89795-70-0	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	182.13 g/mol	[1]
Appearance	Typically a solid powder	N/A
Purity	Available up to specified grades from suppliers	[1]
Storage	Store in a cool, dry place	[1]

Spectroscopic and Structural Characterization

2.1. The Rationale for Spectroscopic Analysis

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. For a polysubstituted aromatic system like **2-aminopyridine-3,5-dicarboxylic acid**, each technique provides a unique piece of the structural puzzle. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and chemical environment of each atom, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct signals would appear for the protons on the pyridine ring, likely as doublets or singlets depending on coupling constants. The chemical shifts would be downfield due to the electron-withdrawing nature of the pyridine nitrogen and carboxylic acid groups. The amine ($-\text{NH}_2$) protons would likely appear as a broad singlet, and the carboxylic acid ($-\text{COOH}$) protons would be highly deshielded, appearing as a very broad singlet at a high ppm value (>10 ppm).
- ^{13}C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons attached to the carboxylic acid groups (C3, C5) and the amino group (C2) would have characteristic chemical shifts. The two carboxylic acid carbonyl carbons would appear significantly downfield (>160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is crucial for identifying the functional groups. Key vibrational modes to expect include:

- O-H Stretch: A very broad band from $\sim 2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid O-H group.
- N-H Stretch: Two sharp to medium peaks in the $\sim 3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O Stretch: A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$, indicative of the carboxylic acid carbonyl group.

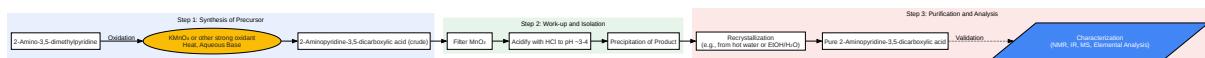
- C=N and C=C Stretches: Multiple bands in the 1400-1650 cm^{-1} region, corresponding to the aromatic pyridine ring vibrations.[3]
- N-H Bend: A peak around 1600-1650 cm^{-1} , which may overlap with the ring stretching bands.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 182.13$. Common fragmentation patterns would likely involve the loss of water (H_2O , $\text{m/z} = 18$) and carbon dioxide (CO_2 , $\text{m/z} = 44$) from the carboxylic acid groups, leading to significant peaks at $\text{m/z} = 164$ and $\text{m/z} = 138$.

Summary of Predicted Spectroscopic Data

Technique	Predicted Key Signals	Rationale
^1H NMR	δ 7.5-9.0 ppm (2H, ring protons); δ 5.0-7.0 ppm (2H, broad, -NH ₂); δ >10 ppm (2H, very broad, -COOH)	Aromatic, amine, and carboxylic acid proton environments.
^{13}C NMR	δ 160-175 ppm (2C, -COOH); δ 120-160 ppm (5C, pyridine ring carbons)	Carbonyl and aromatic carbon environments.
IR (cm^{-1})	2500-3300 (broad, O-H); 3300-3500 (N-H); 1700-1725 (strong, C=O); 1400-1650 (C=C, C=N)	Characteristic vibrations of carboxylic acid, amine, and pyridine moieties.[3]
MS (m/z)	182 $[\text{M}]^+$; 164 $[\text{M}-\text{H}_2\text{O}]^+$; 138 $[\text{M}-\text{CO}_2]^+$	Molecular weight and expected fragmentation of carboxyl groups.


Synthesis and Reactivity

Challenges and Strategies in Pyridine Substitution

The synthesis of polysubstituted pyridines is often non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution requires harsh conditions or the presence of leaving groups. Furthermore, directing incoming substituents to specific positions when multiple groups are already present requires careful strategic planning. A common approach involves building the ring from acyclic precursors or functionalizing a pre-existing, simpler pyridine derivative.

Proposed Synthesis Protocol: Oxidation of a Dimethyl Precursor

A plausible and robust method for preparing **2-aminopyridine-3,5-dicarboxylic acid** involves the oxidation of a readily available dimethylpyridine precursor. This multi-step process ensures high purity and yield.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

- **Oxidation:** To a solution of 2-amino-3,5-dimethylpyridine in aqueous sodium hydroxide, add potassium permanganate ($KMnO_4$) portion-wise. Heat the reaction mixture under reflux for several hours until the purple color disappears, indicating the consumption of the oxidant.
- **Work-up:** Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO_2) byproduct.

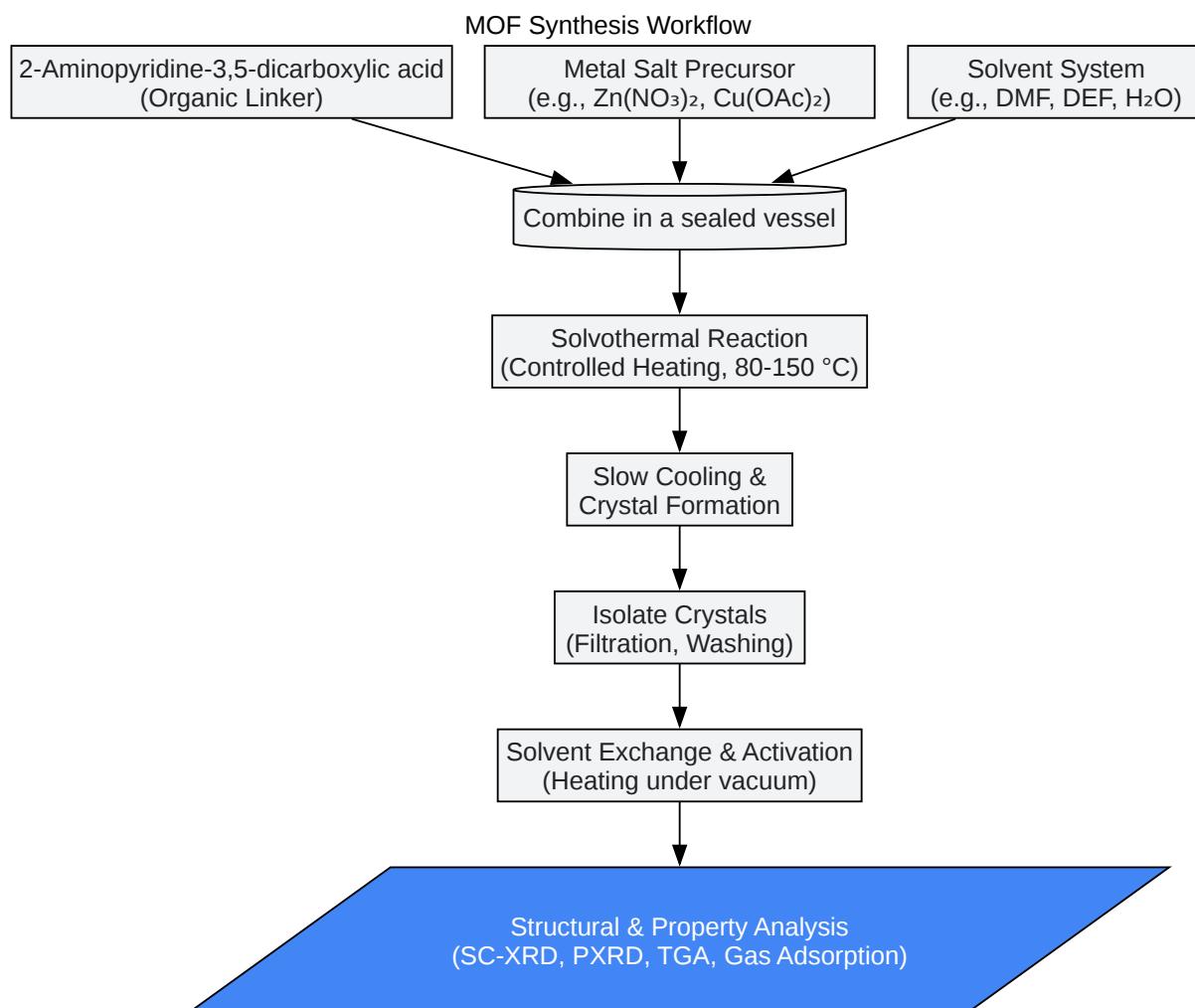
- **Isolation:** Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target compound, being least soluble at its isoelectric point, will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture.
- **Validation:** Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2, and perform elemental analysis.

Key Reactivity Patterns

The molecule's reactivity is governed by its three functional groups:

- Pyridine Nitrogen: Can be protonated or coordinated to metal centers.
- Amino Group: Acts as a nucleophile and can undergo acylation, alkylation, or diazotization reactions. It is also a key coordination site for metal ions.
- Carboxylic Acids: Can be deprotonated to form carboxylates, which are excellent ligands for metal ions. They can also be converted to esters, amides, or acid chlorides for further functionalization. This dual functionality makes the molecule a powerful chelating agent.

Applications in Materials Science and Drug


Development

Role as a T-shaped Linker in Coordination Chemistry

The spatial arrangement of the coordinating groups (the pyridine nitrogen, the amino nitrogen, and the two carboxylate oxygens) makes **2-aminopyridine-3,5-dicarboxylic acid** an ideal "T-shaped" linker or node for constructing multi-dimensional coordination polymers and Metal-Organic Frameworks (MOFs).^{[4][5]} The rigidity of the pyridine backbone combined with the versatile binding modes of the carboxylate groups allows for the predictable assembly of robust and porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Workflow: Design of a Metal-Organic Framework (MOF)

The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal method.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a MOF.

Experimental Protocol:

- Preparation: Dissolve **2-aminopyridine-3,5-dicarboxylic acid** and a suitable metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
- Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a constant temperature (typically 80-150 °C) for 24-72 hours.
- Crystallization: Allow the autoclave to cool slowly to room temperature to promote the formation of high-quality single crystals.
- Isolation and Activation: Collect the crystalline product by filtration, wash with fresh solvent, and activate the material by exchanging the solvent in the pores and heating under vacuum to create a porous framework.
- Characterization: Analyze the structure using Single-Crystal X-ray Diffraction (SC-XRD) and confirm the bulk purity with Powder X-ray Diffraction (PXRD). Thermal stability is assessed using Thermogravimetric Analysis (TGA), and porosity is measured via gas adsorption isotherms.

Potential as a Precursor in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of related aminopyridine dicarbonitriles have demonstrated potent anti-cancer activity.^[6] This suggests that **2-aminopyridine-3,5-dicarboxylic acid** is a highly valuable starting material. The carboxylic acid groups can be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target binding affinity. The amino group provides an additional handle for modification, allowing for the creation of large, diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

2-Aminopyridine-3,5-dicarboxylic acid is a molecule of significant synthetic and applied potential. Its well-defined structure, multiple coordination sites, and versatile reactivity make it a powerful tool for both materials scientists and medicinal chemists. While its primary utility has been explored in the context of coordination chemistry, its potential as a core scaffold for pharmaceutical development remains a promising and underexplored frontier. Future research should focus on developing more efficient and scalable synthesis routes and on systematically exploring the biological activities of its derivatives. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this versatile heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 89795-70-0|2-Aminopyridine-3,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2-aminopyridine-3,5-dicarboxylic acid hydrochloride | CAS 89795-70-0 | Chemical Suppliers [chemical-suppliers.eu]
- 3. chimia.ch [chimia.ch]
- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-aminopyridine-3,5-dicarboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2757718#2-aminopyridine-3,5-dicarboxylic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com